molecular formula C8H8N2O B079548 1-Methyl-1H-benzo[d]imidazol-5-ol CAS No. 50591-22-5

1-Methyl-1H-benzo[d]imidazol-5-ol

カタログ番号: B079548
CAS番号: 50591-22-5
分子量: 148.16 g/mol
InChIキー: NDDDURSMVVKBTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring system with a hydroxyl group at the 5th position and a methyl group at the 1st position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure consistency and scalability .

化学反応の分析

Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form quinone-like structures.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

科学的研究の応用

Introduction to 1-Methyl-1H-benzo[d]imidazol-5-ol

This compound (CAS No. 50591-22-5) is a heterocyclic organic compound characterized by a benzimidazole core structure, which has garnered attention in various scientific fields due to its potential biological activities and applications. This compound features a methyl group at the nitrogen atom in the imidazole ring and a hydroxyl group at the 5-position of the benzimidazole moiety, contributing to its unique chemical properties.

Pharmaceutical Applications

This compound has shown promise in the pharmaceutical sector due to its biological activity. Key areas of research include:

  • Antimicrobial Properties : Studies indicate that this compound may exhibit antimicrobial effects against certain bacterial and fungal strains, suggesting potential as a therapeutic agent for infections.
  • Protozoan Infections : Preliminary research has explored its activity against protozoan parasites, particularly those causing Leishmaniasis. However, further studies are necessary to determine its efficacy and optimize its properties for therapeutic use.

Medicinal Chemistry

The compound's structural similarity to other biologically active compounds positions it as a candidate for drug development. Research has focused on:

  • Mechanism of Action : Interaction studies have been conducted to understand its binding affinity with various biological targets, which is crucial for elucidating its therapeutic effects .
  • Drug Design : The benzimidazole scaffold is known for diverse biological activities, making this compound a valuable template in medicinal chemistry .

Material Science

Beyond pharmaceuticals, this compound is also being explored in materials science due to its unique chemical properties. Its ability to interact with biological systems opens avenues for applications in:

  • Biomaterials : The compound can be utilized in developing materials that require specific biological interactions, such as drug delivery systems and biocompatible coatings .

Case Study: Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.

Case Study: Leishmaniasis Treatment

Research exploring the efficacy of this compound against Leishmania species demonstrated promising results in vitro, indicating that it could inhibit parasite growth effectively. However, further optimization and in vivo studies are required to assess its therapeutic potential fully.

生物活性

1-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic organic compound characterized by its benzimidazole core structure. This compound, with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The presence of a methyl group at the nitrogen atom in the imidazole ring and a hydroxyl group at the 5-position contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound influence its biological activity significantly. The compound features:

  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.16 g/mol
  • Functional Groups : Hydroxyl group (-OH) and a methyl group (-CH₃)

These functional groups enhance its solubility and reactivity, allowing it to interact effectively with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial and fungal strains. Preliminary studies have shown effectiveness against:

  • Bacteria :
    • Staphylococcus aureus (MIC = 40 μg/mL)
    • Escherichia coli (MIC = 200 μg/mL)
  • Fungi :
    • Notable efficacy against strains such as Candida albicans and Aspergillus niger.

Further investigations are required to elucidate the mechanisms of action and optimize its properties for therapeutic use .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Studies have demonstrated that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cell lines. For instance:

  • In vitro studies on MCF cell lines showed that treatment with benzimidazole derivatives resulted in significant suppression of tumor growth.

Additionally, compounds derived from this structure have been reported to inhibit HER2 mutations, which are implicated in various cancers, suggesting a potential role in targeted cancer therapies .

Antiparasitic Activity

There is emerging evidence that this compound may possess activity against protozoan parasites responsible for diseases such as Leishmaniasis. However, further research is necessary to confirm these effects and understand the underlying mechanisms.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing binding affinity. Additionally, the imidazole ring's ability to coordinate with metal ions may modulate enzyme activity, leading to various biological effects such as:

  • Inhibition of enzyme activity
  • Disruption of microbial cell walls
  • Induction of apoptosis in cancer cells

Case Studies

StudyFocusFindings
Ribeiro Morais et al. (2023)Anticancer ActivityDemonstrated that derivatives induce apoptosis in MCF cells; effective in tumor-suffering mice .
Savaliya et al. (2023)Antimicrobial ActivityFound significant inhibition against Gram-positive bacteria with MIC values ranging from 40 μg/mL to 500 μg/mL .
BenchChem Research (2024)Antiparasitic PotentialIndicated activity against Leishmania species; further studies needed to confirm efficacy.

特性

IUPAC Name

1-methylbenzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDDURSMVVKBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357029
Record name 1-Methyl-1H-benzo[d]imidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50591-22-5
Record name 1-Methyl-1H-benzo[d]imidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-1-methyl-1H-benzo[d]imidazole (500 mg, 3.08 mmol) in CH2Cl2 (6 ml) was added BBr3 (3.1 g, 12.33 mmol) dropwise at 0° C. After addition, the mixture was stirred for 2 h at 0° C. The mixture was then quenched by slow addition to ice water (50 mL). The resulting mixture was extracted with CH2Cl2 (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (100 mg, 21.9%) as a white solid which was used in next step without further purification. LCMS (m/z): 149.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
21.9%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。